N-pyridin-3-ylnitramide
Description
N-Pyridin-3-ylnitramide is a pyridine derivative characterized by a nitramide functional group (-O₂N-NR₂) attached to the pyridine ring at the 3-position. These compounds are often explored for applications in pharmaceuticals, agrochemicals, and polymer precursors due to their tunable electronic and steric properties .
Properties
CAS No. |
15862-54-1 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
N-pyridin-3-ylnitramide |
InChI |
InChI=1S/C5H5N3O2/c9-8(10)7-5-2-1-3-6-4-5/h1-4,7H |
InChI Key |
SHYWNXVDPPHTBL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CN=C1)N[N+](=O)[O-] |
Synonyms |
N-Nitropyridin-3-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitroamide vs. Acetamide/Pivalamide
N-Pyridin-3-ylnitramide’s nitramide group contrasts with the acetamide (-NHCOCH₃) or pivalamide (-NHCOC(CH₃)₃) groups found in analogs like:
- N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (): Contains an acetamide group and iodine substituent, which may enhance halogen bonding and stability .
- N-(3-Hydroxypyridin-2-yl)acetamide (): Features a hydroxyl group at the 3-position, promoting hydrogen bonding and solubility .
Key Difference : The nitramide group’s electron-withdrawing nature and higher acidity (compared to acetamides) could increase reactivity in electrophilic substitution or coordination chemistry.
Substituent Position and Electronic Effects
The position of substituents on the pyridine ring significantly impacts molecular properties:
- N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide (): The ethynyl group enhances π-conjugation, which could influence optical or electronic applications .
Comparison with this compound : The nitramide group at the 3-position may create a strong electron-deficient ring, favoring nucleophilic attacks at adjacent positions.
Polymer Precursors (Non-Pyridine Analogs)
- 3-Chloro-N-phenyl-phthalimide (): Used to synthesize polyimide monomers, emphasizing the role of chloro and phenyl groups in polymerization .
- This compound: Hypothetically, its nitramide group could serve as a monomer for nitrogen-rich polymers, though stability under polymerization conditions remains unstudied.
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